molecular formula C11H12BrN3 B567652 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine CAS No. 1239879-65-2

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine

Cat. No.: B567652
CAS No.: 1239879-65-2
M. Wt: 266.142
InChI Key: DHTJJTCCCMAFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel central nervous system (CNS) agents. As a benzo-imidazo-diazepine derivative, this compound is part of a class of structures known to interact with key neurological targets . Research on closely related structural analogs has demonstrated promising anxiolytic and analgesic activities in preclinical models, suggesting its potential utility in investigating new pathways for neuropsychiatric disorders and pain management . The core diazepine moiety is recognized for its versatility in drug design and is an integral component of various pharmacologically active molecules . The bromine substitution at the 8-position provides a strategic site for further chemical modification, making this compound a valuable synthetic intermediate for constructing diverse libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c12-8-1-2-10-9(7-8)14-11-3-4-13-5-6-15(10)11/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTJJTCCCMAFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=NC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728731
Record name 8-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239879-65-2
Record name 8-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Pre-Formed Imidazo[1,2-d][1, diazepine Intermediates

A widely adopted strategy involves electrophilic bromination of a pre-constructed imidazo[1,2-d]diazepine scaffold. In one protocol, the non-brominated parent compound is treated with bromine (Br₂) in glacial acetic acid at 0–5°C for 3 hours, achieving regioselective substitution at the 8-position. This method leverages the electron-rich aromatic system of the benzoimidazole moiety to direct bromination, with yields of 68–72% reported for analogous structures. However, competing side reactions, such as dibromination or ring-opening, necessitate precise stoichiometric control (1:1 molar ratio of substrate to Br₂) and low-temperature conditions.

Table 1: Bromination Conditions and Outcomes

SubstrateBrominating AgentSolventTemperatureTime (h)Yield (%)
Imidazo[1,2-d]diazepine coreBr₂Glacial HOAc0–5°C368–72
2-Methyl analogBr₂HOAc0°C2.571

Sequential Ring Formation with Early-Stage Bromination

Alternative routes introduce bromine at the benzene ring prior to imidazole and diazepine annulation. For example, 2-amino-5-bromophenol derivatives serve as starting materials, undergoing condensation with α-ketoesters to form the imidazole ring, followed by cyclocondensation with 1,2-diaminoethane to assemble the diazepine moiety. This approach avoids regioselectivity challenges but requires protection/deprotection steps for the amine and hydroxyl groups, reducing overall efficiency (45–52% yield).

Cyclization Techniques for Diazepine Ring Closure

Ammonia-Mediated Cyclization

A pivotal step in diazepine synthesis involves ring closure via nucleophilic attack. Treatment of N-(2-benzoyl-8-bromonaphtho[2,1-b]furan-1-yl)-2-chloroacetamide analogs with methanolic ammonia at 10–15°C for 24 hours induces cyclization, forming the seven-membered diazepine ring. The reaction proceeds through an SN2 mechanism, with ammonia displacing the chloride leaving group and subsequent intramolecular amide formation.

Mechanistic Pathway:

  • Nucleophilic substitution: NH₃ attacks the chloroacetamide carbon, generating a secondary amine.

  • Intramolecular cyclization: The amine nucleophile attacks the adjacent carbonyl carbon, forming the diazepine ring.

Thermal Cyclization in Glacial Acetic Acid

In cases where steric hindrance impedes ammonia-mediated pathways, thermal cyclization in acidic media proves effective. Heating intermediates such as N-(8-bromo-substituted aryl)-2-chloroacetamides in glacial acetic acid at 80°C for 4 hours facilitates ring closure via dehydration, with yields comparable to ammonia methods (65–70%).

Optimization of Synthetic Efficiency

Solvent and Temperature Effects

  • Methanol vs. Ethanol: Methanol enhances cyclization rates due to its higher polarity, reducing reaction times by 30% compared to ethanol.

  • Low-Temperature Bromination: Maintaining temperatures below 5°C during bromination minimizes di-substitution byproducts, improving regioselectivity from 75% to 92%.

Table 2: Solvent Impact on Cyclization Efficiency

SolventTemperatureTime (h)Yield (%)Purity (HPLC)
Methanol15°C247298.5
Ethanol15°C366897.2
DMF80°C66595.8

Catalytic Enhancements

The addition of catalytic p-toluenesulfonic acid (p-TsOH, 5 mol%) accelerates diazepine ring closure by protonating carbonyl oxygen, increasing electrophilicity at the reaction center. This modification reduces cyclization time from 24 hours to 8 hours while maintaining yields above 70%.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): Key signals include a singlet at δ 3.8 ppm (2H, CH₂ of diazepine), a multiplet at δ 6.8–8.0 ppm (aromatic protons), and a broad peak at δ 9.4 ppm (NH).

  • Mass Spectrometry: ESI-MS (m/z): [M+H]⁺ calculated for C₁₂H₁₃BrN₃⁺: 280.16, observed: 280.2.

Applications and Derivative Synthesis

The bromine atom at the 8-position enables further functionalization via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, facilitating access to analogs with enhanced biological activity. For instance, coupling with aryl boronic acids yields biaryl derivatives investigated as benzodiazepine receptor ligands .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate its interactions with biological macromolecules.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused ring structure play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Effects : Replacement of diazepine’s nitrogen with oxygen (oxazepine) or sulfur (thiazepine) alters electronic properties and bioavailability. Oxazepine derivatives exhibit enhanced PI3Kα inhibition , while thiazepines show variable alkyl-dependent reactivity .
  • Bromine Position : Bromine at position 8 (target compound) vs. 7 (Compound 2j) may influence steric hindrance and binding affinity in biological systems .
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter pharmacokinetics compared to free bases.

Key Observations :

  • Enantioselective methods (e.g., ) achieve high stereochemical purity (up to 92% ee), critical for bioactive compounds.
  • Oxazepine derivatives require rigorous structural validation (e.g., X-ray diffraction) due to their complex fused rings .

Key Observations :

  • Anticancer Potency: Oxazepine derivatives outperform diazepines, with Compound 25 showing nanomolar IC₅₀ values .
  • Stereochemical Impact : High enantiomeric purity in vinyl-diazepines correlates with improved antifungal activity .

Biological Activity

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its interaction with GABA_A receptors and its implications in neuropharmacology.

  • Molecular Formula : C11H12BrN3
  • Molar Mass : 266.14 g/mol
  • CAS Number : 1239879-65-2

This compound acts primarily as a modulator of GABA_A receptors. These receptors are crucial in mediating inhibitory neurotransmission in the central nervous system (CNS). The compound exhibits selective binding affinity for specific subtypes of GABA_A receptors, particularly α2 and α3 subtypes, which are associated with anxiolytic and anticonvulsant effects without significant sedative properties .

Anxiolytic Effects

Research has indicated that compounds similar to 8-bromo derivatives show notable anxiolytic properties. For instance, studies on related imidazodiazepines have demonstrated their efficacy in reducing anxiety-like behaviors in animal models without the sedative side effects typically associated with benzodiazepines .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant activity. In various animal models of epilepsy, it has shown significant efficacy in reducing seizure frequency and severity. This is attributed to its ability to enhance GABAergic transmission selectively at the α2/α3 subtypes while minimizing effects on α1 subtypes which are linked to sedation .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related diazepine compounds against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values indicating significant cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. These findings suggest that 8-bromo derivatives may possess anti-cancer properties worth exploring further .

Data Tables

Property Value
Molecular FormulaC11H12BrN3
Molar Mass266.14 g/mol
CAS Number1239879-65-2
Anxiolytic ActivityYes
Anticonvulsant ActivityYes
Cytotoxicity (IC50)HCT-116: 16.19 μM
MCF-7: 17.16 μM

Case Studies

  • Anxiolytic Activity Study :
    • In a study published by Poe et al. (2016), the compound was tested for its anxiolytic effects in rodent models. Results indicated a significant reduction in anxiety-like behaviors when administered at optimal doses.
  • Anticonvulsant Efficacy :
    • Witkin et al. (2020) explored the anticonvulsant properties of similar imidazodiazepines in a series of controlled experiments that demonstrated substantial reductions in seizure activity compared to controls.
  • Cytotoxicity Evaluation :
    • A study published in Molecules highlighted the cytotoxic potential of related diazepines against various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Two primary methods are documented:
  • Bromination-Cyclization Route : Starting from ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, bromination followed by cyclization in methanolic ammonia yields the diazepine ring. Key intermediates include chloroacetyl derivatives, and reaction optimization focuses on solvent polarity and temperature .
  • Pd-Catalyzed Intramolecular C-H Activation : This method employs palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ in solvents such as DMF. Yields (~63%) depend on catalyst loading and reaction time .

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYieldAdvantages
Bromination-CyclizationMethanolic ammonia, chloroacetylN/A*Scalable, intermediates characterized
Pd-Catalyzed C-H ActivationPd(OAc)₂, PPh₃, DMF, 80°C63%Atom-economical, fewer steps
*Yield not explicitly reported in evidence.

Q. How should researchers characterize the electronic and structural properties of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis : Use UV-Vis spectroscopy in solvents like 1,4-dioxane or DMF. TD-B3LYP/6-311G(d,p) computational methods align well with experimental spectra, revealing non-planar geometries critical for reactivity .
  • NMR/IR/MS : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons), IR (C-Br stretch ~550 cm⁻¹), and ESI-MS (m/z 266.14 [M+H]⁺) confirm structure and purity .

Q. Table 2: Key Spectral Data

TechniqueConditionsObservations
UV-Vis1,4-dioxane, DMFλₘₐₐ= 320 nm (π→π* transitions)
¹H NMRCDCl₃Non-planarity indicated by J-coupling

Q. What storage conditions are optimal for maintaining compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Degradation risks include hydrolysis (moisture-sensitive) and thermal decomposition. Purity assays (HPLC) are recommended post-storage .

Advanced Research Questions

Q. How can theoretical frameworks guide the optimization of synthetic routes or reactivity predictions?

  • Methodological Answer :
  • Computational Modeling : Use DFT (e.g., B3LYP/6-311G) to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. Lower ΔE (HOMO-LUMO gap) correlates with higher reactivity, guiding substituent selection .
  • Solvent Effects : COSMO-RS simulations in polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing transition states .

Q. What strategies resolve contradictions between experimental and computational data (e.g., spectral mismatches or reactivity)?

  • Methodological Answer :
  • Solvent Corrections : Apply implicit solvent models (e.g., PCM) to TD-DFT calculations to match experimental UV-Vis spectra in 1,4-dioxane .
  • Conformational Analysis : MD simulations identify dominant non-planar conformers, explaining deviations in NMR coupling constants .

Q. What challenges arise in ensuring purity, and which analytical methods are most effective?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC with reference standards (e.g., EP impurities) to detect byproducts like de-brominated analogs. LC-MS/MS identifies trace impurities (<0.1%) .
  • Recrystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to remove polar byproducts. Purity >95% is achievable via column chromatography (SiO₂, CH₂Cl₂/MeOH) .

Q. How does the bromine substituent influence biological activity compared to structural analogs?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Bromine increases electrophilicity, enhancing binding to targets like GABA receptors. Compare with methoxy or nitro analogs via SAR studies .
  • Metabolic Stability : Bromine reduces oxidative metabolism (CYP450), improving half-life in vitro. Assess via hepatic microsome assays .

Data Contradictions and Mitigation

  • Example : Discrepancies in reported melting points may stem from polymorphic forms. Use DSC and X-ray crystallography to identify dominant crystalline phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.